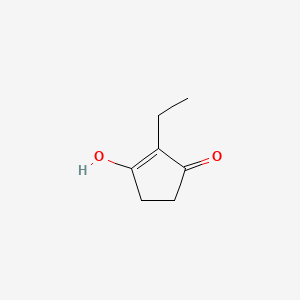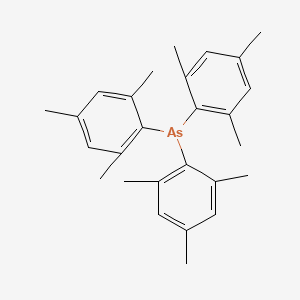
Tris(2,4,6-trimethylphenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4,6-trimethylphenyl)arsane, also known as trimesitylarsine, is an organoarsenic compound with the molecular formula C27H33As. This compound is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central arsenic atom. It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethylphenyl)arsane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3C9H11MgBr+AsCl3→(C9H11)3As+3MgBrCl
The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens or organolithium compounds are used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.
Substitution: Various substituted arsanes depending on the reagent used.
Coordination: Metal-arsane complexes with varying stoichiometries.
科学研究应用
Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
作用机制
The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Tris(2,4,6-trichlorophenyl)methyl radical: Contains chlorine atoms and has different reactivity.
Uniqueness
Tris(2,4,6-trimethylphenyl)arsane is unique due to its specific combination of steric and electronic properties imparted by the trimethylphenyl groups and the central arsenic atom. This uniqueness makes it a valuable ligand in coordination chemistry and a useful compound in various research applications.
属性
CAS 编号 |
7232-88-4 |
|---|---|
分子式 |
C27H33As |
分子量 |
432.5 g/mol |
IUPAC 名称 |
tris(2,4,6-trimethylphenyl)arsane |
InChI |
InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI 键 |
XFBMPRVYUIIGTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


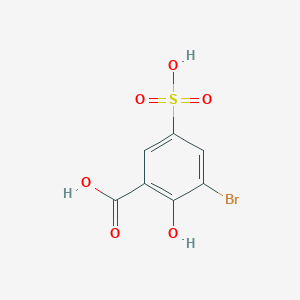
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
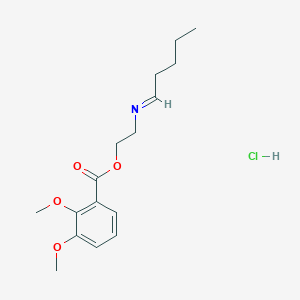
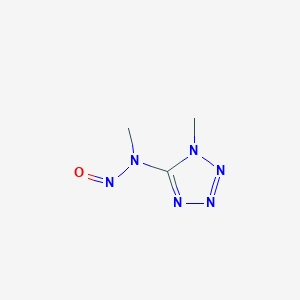
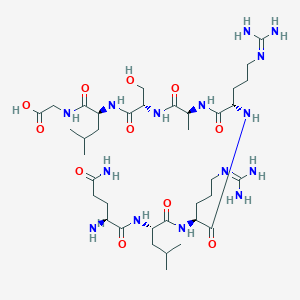
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
